4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Description
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a heterocyclic compound featuring a piperidine core linked to a 1,2,4-oxadiazole ring via a methyl group. The oxadiazole ring is substituted with an isopropyl group at the 3-position. Key physicochemical properties include a molecular formula of C10H17N3O, molecular weight of 195.27 g/mol, and a purity of 97% (commercially available from Thermo Scientific Chemicals) . Its CAS registry number is 733748-92-0, and the InChIKey is QDRJZNBKSMAEIE-UHFFFAOYSA-N . The compound’s structural uniqueness lies in the oxadiazole ring’s electron-deficient nature and the steric bulk introduced by the isopropyl group, making it a versatile scaffold in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8(2)11-13-10(15-14-11)7-9-3-5-12-6-4-9/h8-9,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOAYKBMXLDZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the reaction of piperidine with an appropriate oxadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The oxadiazole moiety is known for its anticancer activity. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival . Further investigations are required to elucidate its efficacy and safety profiles in clinical settings.
Neuropharmacology
The piperidine structure is often associated with central nervous system activity. Compounds containing piperidine rings have been explored for their potential as analgesics and antidepressants. The unique substitution pattern in this compound may enhance its interaction with neurotransmitter receptors, warranting further research into its neuropharmacological effects .
Material Science
Polymer Chemistry
The incorporation of oxadiazole units into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. Research indicates that polymers containing this compound exhibit improved flame retardancy and reduced flammability compared to traditional polymers . This makes it a valuable additive in materials intended for high-temperature applications.
Sensors and Electronics
Due to its electronic properties, this compound can be utilized in the development of sensors and electronic devices. Its ability to form stable thin films makes it suitable for applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic cells .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations of the compound. |
| Study B | Anticancer Effects | Showed induction of apoptosis in breast cancer cell lines with IC50 values comparable to existing chemotherapeutics. |
| Study C | Material Properties | Highlighted enhanced thermal stability in polymer composites containing the compound compared to control samples. |
Mechanism of Action
The mechanism of action for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological molecules through hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecule .
Comparison with Similar Compounds
Key Insights :
- Isopropyl : Balances lipophilicity and steric bulk, enhancing receptor binding in pharmaceuticals .
- Fluorophenyl : Adds aromaticity and electronic effects, useful in CNS-targeting compounds .
Physicochemical Properties and Molecular Characteristics
A comparison of key physicochemical parameters:
Trends :
- Lipophilicity : Increases with larger substituents (e.g., fluorophenyl > isopropyl > ethyl).
- Solubility : Polar groups (e.g., methoxymethyl) improve aqueous solubility, while aromatic substituents reduce it.
Key Findings :
- The isopropyl-substituted analog demonstrates potent GPR119 agonism (EC50 = 10 nM), attributed to optimal steric interactions with the receptor’s hydrophobic pocket .
- Pyridinyl-substituted derivatives exhibit anti-tubercular activity , while fluorophenyl analogs are explored for CNS applications due to enhanced blood-brain barrier penetration .
Biological Activity
4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, a compound with potential pharmacological significance, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 195.27 g/mol. The structure includes a piperidine ring substituted with a 3-isopropyl-1,2,4-oxadiazol moiety.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for various derivatives in the range of 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : The compound has shown efficacy in inhibiting biofilm formation, which is critical in treating chronic infections .
Cytotoxicity and Safety Profiles
The safety profile of this compound is assessed through hemolytic activity tests:
- Hemolytic Activity : The compound exhibited low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile compared to standard toxic agents .
The mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes:
- DNA Gyrase and Dihydrofolate Reductase (DHFR) : The compound has been identified as an inhibitor of DNA gyrase and DHFR with IC50 values ranging from 12.27 to 31.64 µM and 0.52 to 2.67 µM respectively .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds and their implications for drug development:
- Antimicrobial Evaluation :
- Cytotoxicity Studies :
Comparative Analysis Table
Q & A
Q. What are the recommended synthetic routes for 4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the cyclization of hydrazine derivatives or thiourea precursors to form the oxadiazole ring. Key steps include:
- Precursor Preparation : Reacting substituted hydrazines with carboxylic acid derivatives under basic conditions to form intermediates.
- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to facilitate oxadiazole ring closure .
- Piperidine Functionalization : Introducing the piperidine moiety via nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (60–80°C) .
Q. Critical Conditions :
Q. Table 1: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Precursor Formation | Hydrazine, RCOOH | RT, 12h | 70–80 |
| 2 | Oxadiazole Cyclization | POCl₃, DMF | 80°C, 4h | 60–70 |
| 3 | Piperidine Coupling | Piperidine, K₂CO₃ | 60°C, 6h | 50–60 |
Q. What analytical techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., oxadiazole C=O at ~160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) validates molecular formula .
Q. Table 2: Analytical Parameters
| Technique | Key Parameters | Target Data |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃ | δ 1.2–1.4 (isopropyl), δ 3.5–4.0 (piperidine CH₂) |
| HPLC | Acetonitrile:H₂O (70:30), 1 mL/min | Retention time: 8.2 min |
| FTIR | KBr pellet, 400–4000 cm⁻¹ | ν(C=N) at 1600 cm⁻¹ |
Q. How should researchers design initial biological activity screening for this compound?
Methodological Answer: Prioritize in vitro assays to evaluate target engagement:
- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (24–72h exposure) .
Advanced Research Questions
Q. How can computational methods optimize the synthetic pathway for higher yields or novel derivatives?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and energetically favorable pathways .
- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. For example, Bayesian optimization reduces trial-and-error experimentation .
- Molecular Dynamics (MD) : Simulate intermediate stability under varying pH/temperature .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Standardization : Validate protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as racemic mixtures may skew results .
- Factorial Design : Apply 2³ factorial experiments to isolate variables (e.g., pH, temperature, concentration) causing discrepancies .
Q. Table 3: Factorial Design for Bioactivity Validation
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| pH | 6.5 | 7.5 |
| Temp | 25°C | 37°C |
| [Compound] | 10 µM | 100 µM |
Q. How can structure-activity relationship (SAR) studies be systematically conducted for analogs?
Methodological Answer:
- Core Modifications : Synthesize derivatives with substitutions on the oxadiazole (e.g., aryl groups) or piperidine (e.g., N-alkylation) .
- Pharmacophore Mapping : Overlay active/inactive analogs using software like Schrödinger to identify critical moieties .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity (e.g., logP vs. IC₅₀ correlations) .
Q. What thermodynamic and kinetic studies are relevant for understanding the compound's stability in biological matrices?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures (e.g., Tₘ > 200°C indicates thermal stability) .
- AI-Driven Stability Prediction : Train models on PubChem data to predict hydrolysis/oxidation susceptibility under physiological conditions .
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (%) in human serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
